The synthesis of MRS 2690 involves several complex steps, primarily focusing on the esterification of diphosphoric acid with 1-α-D-glucopyranosyl and 2-[(4'-methylthio)uridin-5''-yl] ester disodium salt. The process typically employs solvents like dimethyl sulfoxide and polyethylene glycol, along with surfactants such as Tween 80 to facilitate the reactions . The synthesis route can be summarized as follows:
MRS 2690 has a molecular formula of and a molecular weight of 626.33 g/mol. The compound's structure features various functional groups that contribute to its activity at the P2Y14 receptor . The detailed structural representation includes:
MRS 2690 undergoes several chemical reactions that are significant for its application in research:
These reactions are crucial for developing new derivatives that may exhibit enhanced or modified pharmacological properties.
MRS 2690 acts primarily through its interaction with the P2Y14 receptor. Upon binding, it activates downstream signaling pathways associated with G-proteins, leading to various cellular responses such as modulation of immune responses and inflammatory processes. The mechanism can be summarized as follows:
The physical and chemical properties of MRS 2690 are critical for its application in research:
These properties influence how MRS 2690 can be handled and utilized in experimental settings.
MRS 2690 has several significant applications across various scientific fields:
Purinergic signaling is a fundamental system of extracellular communication mediated by nucleotides and nucleosides. This system operates through two receptor families: P1 receptors activated by adenosine, and P2 receptors activated by nucleotides like ATP, ADP, UTP, and UDP. Among P2 receptors, P2X ligand-gated ion channels facilitate rapid ion flux, while P2Y G protein-coupled receptors (GPCRs) modulate slower, sustained cellular responses. These pathways regulate critical physiological processes including platelet aggregation, neurotransmission, immune responses, and stem cell mobilization [4] [7]. The spatial and temporal release of purinergic agonists—often triggered by cellular stress, hypoxia, or mechanical injury—allows this system to function as a precise regulator of tissue homeostasis and stress adaptation [8].
The mammalian P2Y receptor family comprises eight subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), categorized into two functional subgroups based on G protein coupling:
Table 1: Functional Classification of Human P2Y Receptors
Receptor | Primary Agonists | G Protein Coupling | Key Physiological Roles |
---|---|---|---|
P2Y1 | ADP | Gq | Platelet activation, neuronal signaling |
P2Y2 | ATP, UTP | Gq/G12 | Epithelial ion transport, inflammation |
P2Y12 | ADP | Gi | Platelet aggregation, neuroprotection |
P2Y14 | UDP-glucose, UDP | Gi | Stem cell mobilization, mast cell degranulation |
The P2Y14 receptor, encoded by the P2RY14 gene on chromosome 3q24-25, is activated by uridine diphosphate glucose (UDP-glucose) and other nucleotide sugars. It is expressed in immune cells, adipocytes, and stem cells, where it mediates inflammatory responses and stress-induced hematopoietic stem/progenitor cell (HSPC) mobilization [5] [8].
UDP-glucose is the endogenous agonist for P2Y14 but suffers from limitations such as rapid enzymatic hydrolysis by ectonucleotidases and low potency (EC50 ≈ 400 nM). Synthetic analogues like MRS 2690 address these shortcomings through strategic structural modifications:
Table 2: Pharmacological Profile of P2Y14 Agonists
Compound | EC50 (nM) | Relative Potency vs. UDP-Glucose | Key Modifications |
---|---|---|---|
UDP-glucose | ~400 | 1.0 | Endogenous agonist |
UDP | ~160 | 2.5 | Sugar moiety removal |
MRS 2690 | 49 | 7.0 | 4-methylthio substitution |
MRS 2802 | 5.2 | 76.9 | 2-thiouracil modification |
The development of MRS 2690 was driven by three key research and therapeutic needs:1. Mechanistic Studies: Prior to MRS 2690, research on P2Y14 signaling was hindered by the lack of potent, hydrolysis-resistant agonists. MRS 2690 enables precise dissection of P2Y14-mediated pathways, such as:- Gi-dependent inhibition of adenylate cyclase- PLC-β activation and calcium mobilization [5] [10]- RhoA GTPase-mediated cytoskeletal reorganization [7]
Table 3: Research Applications of MRS 2690
Application | Model System | Key Findings |
---|---|---|
HSPC mobilization | Murine bone marrow | Enhanced lymphoid-biased repopulation; synergy with G-CSF |
Mast cell degranulation | RBL-2H3 cells | Potentiation of antigen-induced β-hexosaminidase release |
Receptor signaling | HEK293T-P2Y14 | Gi-mediated calcium mobilization (blocked by PPTN antagonist) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7